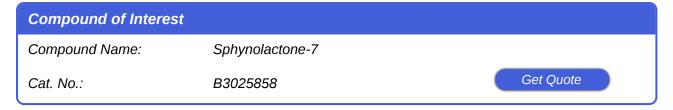


An In-depth Technical Guide to the Discovery and Origin of Spironolactone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of spironolactone, a steroidal aldosterone antagonist. Given the absence of "**Sphynolactone-7**" in the public scientific literature, this document focuses on spironolactone, a compound with a similar name and established therapeutic importance.

Discovery and Origin

Spironolactone was discovered in 1957 by chemists at G. D. Searle & Co. (now part of Pfizer). [1][2][3] The research was driven by the need for an effective aldosterone antagonist to treat conditions like edema and hypertension, which are often associated with excessive aldosterone activity.[1] The first synthesis of spironolactone was reported in 1957, and it was introduced to the market in 1959.[2][3]

The development of spironolactone was a significant milestone as it was one of the first diuretics specifically engineered to block a particular renal transport process.[4] Initially, it was classified as a potassium-sparing diuretic, a classification that, while still technically correct, is now considered incomplete given the broader understanding of its anti-mineralocorticoid effects throughout the body.[4]

Mechanism of Action



Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR).[2][5] It also exhibits antiandrogenic activity through its antagonism of the androgen receptor (AR).[6]

- Mineralocorticoid Receptor (MR) Antagonism: Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, particularly in the distal convoluted tubule of the kidney. This binding promotes the reabsorption of sodium and water and the excretion of potassium.
 [7] Spironolactone competes with aldosterone for binding to the MR, thereby inhibiting these effects and leading to increased sodium and water excretion and potassium retention.
 [8] This diuretic and antihypertensive effect is central to its therapeutic applications.
- Androgen Receptor (AR) Antagonism: Spironolactone and its metabolites can bind to the AR, acting as antagonists.[6] This action blocks the effects of androgens like testosterone and dihydrotestosterone (DHT). This antiandrogenic property is responsible for some of its side effects, such as gynecomastia in men, but also for its therapeutic use in conditions like hirsutism and as a component of feminizing hormone therapy.[6]

Quantitative Data

The following tables summarize key quantitative data related to spironolactone's pharmacological profile.

Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites



Compoun d	Receptor	Species	Assay Type	Value	Units	Referenc e
Spironolact one	Mineraloco rticoid Receptor (MR)	Human	IC50	24.2	nmol/L	[9]
Spironolact one	Androgen Receptor (AR)	Human	IC50	77	nmol/L	
Spironolact one	Androgen Receptor (AR)	Human	Ki	39.4	nM	[8]
Spironolact one	Androgen Receptor (AR)	Human	pIC50	6.17	[8]	
Spironolact one	Glucocortic oid Receptor (GR)	Human	-	Very Low Affinity	-	[10]
Spironolact one	Progestero ne Receptor (PR)	Human	-	Binds	-	[5]
7α- thiospironol actone	Androgen Receptor (AR)	Rat	Relative Affinity to DHT	~3.0 - 8.5%	[6]	
7α- thiomethyls pironolacto ne	Androgen Receptor (AR)	Rat	Relative Affinity to DHT	~3.0 - 8.5%	[6]	
KBP-5074	Mineraloco rticoid	In vitro	IC50	2.7	nmol/L	[9]



	Receptor (MR)						
Eplerenon e	Mineraloco rticoid Receptor (MR)	In vitro	IC50	990	nmol/L	[9]	

Table 2: Pharmacokinetic Properties of Spironolactone and its Metabolites in Humans

Parameter	Spironolact one	Canrenone	7-α- (thiomethyl) spirolacton e (TMS)	6-β- hydroxy-7- α- (thiomethyl) spirolacton e (HTMS)	Reference
Mean Half-life (hours)	1.4	16.5	13.8	15	[11]
Time to Peak Plasma Concentratio n (hours)	2.6	4.3	-	-	[11]
Protein Binding	>90%	>90%	>90%	>90%	[11]
Bioavailability	Increased by ~95.4% with food	-	-	-	[11]
Excretion	Primarily in urine (metabolites), secondarily in bile	[11]			



Table 3: Dose-Response Relationship of Spironolactone on Blood Pressure in Patients with Hypertension

Daily Dose	Mean Systolic Mean Di y Dose BP Reduction BP Redu (mmHg) (mmHg)		Study Population	Reference
25 mg	6.45	-	Stage I Essential Hypertension	[12]
25 mg	5.4	1.0	Resistant Arterial Hypertension	[13]
50-100 mg	-	-	Hypertension	[14]
100-500 mg	Similar to lower doses	Similar to lower doses	Primary (Essential) Hypertension	[12]
95.5 mg (mean)	18	10	Essential Hypertension	[12]
200-400 mg	No greater effect than 100 mg	No greater effect than 100 mg	Hypertension	[4]

Experimental Protocols

This protocol describes a common method for synthesizing spironolactone from canrenone.

Materials:

- Canrenone
- Potassium thioacetate
- Ethanol
- Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)
- · Reaction vessel with reflux condenser



- Stirring apparatus
- Cooling bath
- Filtration apparatus
- Drying oven

Procedure:

- Add canrenone, potassium thioacetate, and ethanol to the reaction vessel. The molar ratio of canrenone to potassium thioacetate and the acidic catalyst is typically 1:2.1:2.1.[15][16]
- Heat the mixture to reflux with continuous stirring.
- Slowly add the acidic catalyst to the refluxing mixture over approximately 1 hour.
- Continue to reflux the reaction mixture for 3-5 hours.[15][16]
- After the reaction is complete, stop heating and cool the mixture to -10°C in a cooling bath.
- Maintain the mixture at -10°C for 1.5-2.5 hours to allow for complete precipitation of the product.[15][16]
- Filter the precipitate and wash the filter cake with water and ethanol.
- Dry the crude product in an oven.
- Recrystallize the crude product from ethanol to obtain pure spironolactone.

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., spironolactone) to the mineralocorticoid receptor.

Materials:

- Source of mineralocorticoid receptors (e.g., transfected COS-1 cells expressing the MR)
- Radiolabeled ligand (e.g., [3H]-aldosterone or [3H]-dexamethasone)[10][17]



- Unlabeled test compound (spironolactone)
- Unlabeled competing ligand for non-specific binding determination (e.g., a high concentration of aldosterone or dexamethasone)
- · Assay buffer
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Filtration apparatus (e.g., glass fiber filters)

Procedure:

- Prepare a suspension of cells or a tissue homogenate containing the mineralocorticoid receptors.
- In a series of tubes, add a fixed concentration of the radiolabeled ligand.
- To these tubes, add increasing concentrations of the unlabeled test compound (spironolactone).
- For determining non-specific binding, add a high concentration of an unlabeled competing ligand to a separate set of tubes.
- Incubate the mixtures to allow binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a liquid scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.



Analyze the data using a suitable software to determine the IC50 (the concentration of the
test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition
constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations



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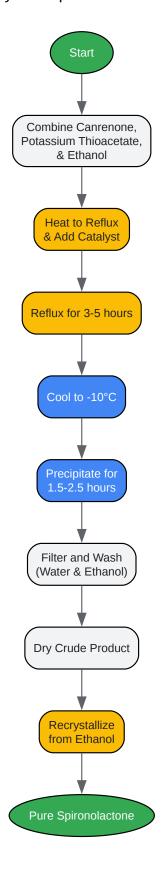
Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.



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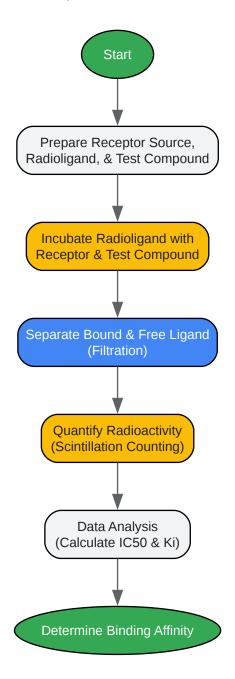
Caption: Androgen Signaling Pathway and Spironolactone's Antiandrogenic Action.



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Caption: Workflow for the Synthesis of Spironolactone.



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Caption: Workflow for a Competitive Radioligand Binding Assay.

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